

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2,4-Thiadiazol-5-amine dihydrochloride*

Cat. No.: *B1444046*

[Get Quote](#)

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry and drug discovery.^{[1][2]} Its unique electronic properties and structural rigidity have made it a valuable component in a wide array of biologically active compounds, ranging from antibiotics to anticancer agents.^{[3][4]} Within this important class of molecules, 1,2,4-Thiadiazol-5-amine emerges as a critical synthetic building block. Its utility is significantly enhanced when supplied as a dihydrochloride salt, a form that improves stability and aqueous solubility, facilitating its use in various research and development applications.

This guide provides a comprehensive technical overview of the fundamental basic properties of **1,2,4-Thiadiazol-5-amine dihydrochloride**. A thorough understanding of its basicity, protonation behavior, and physicochemical characteristics is paramount for researchers and drug development professionals. These properties govern the molecule's solubility, reactivity, and pharmacokinetic profile, and are crucial for its effective handling, formulation, and rational application in the synthesis of novel therapeutic agents.

Section 1: Molecular Profile and Physicochemical Characteristics

1,2,4-Thiadiazol-5-amine is an aromatic heterocycle featuring two ring nitrogen atoms and an exocyclic primary amine. The dihydrochloride salt form indicates that two of its basic centers are protonated. This structural arrangement directly influences its physical and chemical behavior.

Chemical Structure

- Free Base: 1,2,4-Thiadiazol-5-amine
- Dihydrochloride Salt: **1,2,4-Thiadiazol-5-amine dihydrochloride**

Table 1: Core Physicochemical Properties of 1,2,4-Thiadiazol-5-amine

Property	Value	Source(s)
Molecular Formula	C ₂ H ₃ N ₃ S	[5] [6]
Molecular Weight	101.13 g/mol	[5] [6]
CAS Number	7552-07-0	[5] [6]
Appearance	Solid	[7]
Topological Polar Surface Area	80 Å ²	[5]
Hydrogen Bond Donors	1 (in free base)	[5] [6]
Hydrogen Bond Acceptors	4 (in free base)	[5] [6]
Storage Conditions	4°C, protect from light	[6]

Section 2: The Essence of Basicity: Protonation Equilibria and pKa

The basicity of 1,2,4-Thiadiazol-5-amine is defined by the availability of lone-pair electrons on its three nitrogen atoms, each a potential site for protonation. The dihydrochloride salt form confirms the molecule's capacity to accept at least two protons. The specific sites of protonation are dictated by the relative basicity of each nitrogen atom, which is influenced by resonance and inductive effects within the aromatic ring.

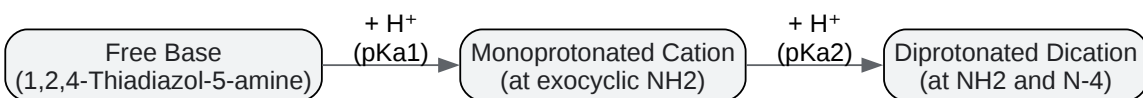
The three potential protonation sites are:

- The Exocyclic Amine Nitrogen (C5-NH₂): Generally the most basic site. The lone pair is localized and not significantly involved in the ring's aromaticity.

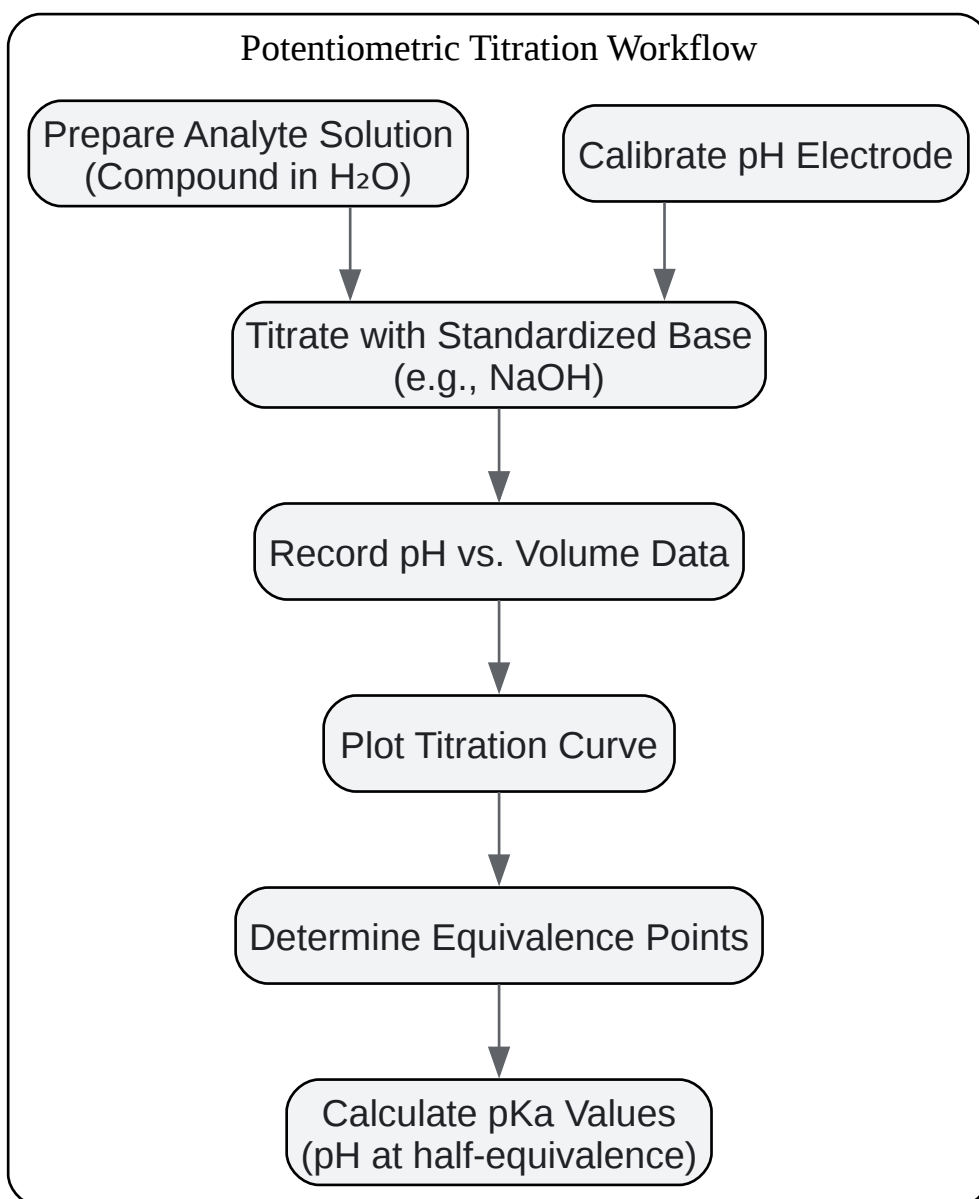
- The Ring Nitrogen at position 4 (N-4): This nitrogen's lone pair is part of the aromatic system, making it less basic than the exocyclic amine but still available for protonation.
- The Ring Nitrogen at position 2 (N-2): This nitrogen is adjacent to the electron-withdrawing sulfur atom, which reduces its basicity compared to N-4.

The formation of a dihydrochloride salt strongly implies that the most basic sites, the exocyclic amine and the N-4 ring nitrogen, are the ones protonated.

Protonation States of 1,2,4-Thiadiazol-5-amine



Potentiometric Titration Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-1,2,4-thiadiazole | C₂H₃N₃S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444046#1-2-4-thiadiazol-5-amine-dihydrochloride-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com